molecular formula C14H16N4OS B2479821 N-[cyano(thiophen-3-yl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide CAS No. 1355821-42-9

N-[cyano(thiophen-3-yl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B2479821
CAS No.: 1355821-42-9
M. Wt: 288.37
InChI Key: CCPKWPMFYVNBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[cyano(thiophen-3-yl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is a complex organic compound that features a cyano group, a thiophene ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(thiophen-3-yl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(thiophen-3-yl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

N-[cyano(thiophen-3-yl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[cyano(thiophen-3-yl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and heterocyclic rings play crucial roles in binding to these targets and influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[cyano(thiophen-3-yl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is unique due to the combination of the cyano group, thiophene ring, and pyrazole ring in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[cyano(thiophen-3-yl)methyl]-2-(3,5-dimethylpyrazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-9-6-10(2)18(17-9)11(3)14(19)16-13(7-15)12-4-5-20-8-12/h4-6,8,11,13H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPKWPMFYVNBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C(=O)NC(C#N)C2=CSC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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